Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18363011
InChI: InChI=1S/C13H10F3NO3/c1-2-19-12(18)9-5-8-3-4-10(20-13(14,15)16)6-11(8)17-7-9/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C13H10F3NO3
Molecular Weight: 285.22 g/mol

Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC18363011

Molecular Formula: C13H10F3NO3

Molecular Weight: 285.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate -

Specification

Molecular Formula C13H10F3NO3
Molecular Weight 285.22 g/mol
IUPAC Name ethyl 7-(trifluoromethoxy)quinoline-3-carboxylate
Standard InChI InChI=1S/C13H10F3NO3/c1-2-19-12(18)9-5-8-3-4-10(20-13(14,15)16)6-11(8)17-7-9/h3-7H,2H2,1H3
Standard InChI Key JHKRGZVQRAQMLN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OC(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s quinoline backbone consists of a bicyclic system fused from a benzene ring and a pyridine ring. The trifluoromethoxy (-OCF3_3) group at position 7 introduces strong electron-withdrawing effects, while the ethyl carboxylate (-COOEt) at position 3 enhances solubility and metabolic stability. Computational studies suggest that the trifluoromethoxy group’s electronegativity and lipophilicity optimize interactions with hydrophobic enzyme pockets, a feature critical for target engagement .

Table 1: Comparative Analysis of Quinoline Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylateC13H10F3NO3\text{C}_{13}\text{H}_{10}\text{F}_{3}\text{NO}_{3}285.22-OCF3_3 (C7), -COOEt (C3)
Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylateC14H13F3N2O2\text{C}_{14}\text{H}_{13}\text{F}_{3}\text{N}_{2}\text{O}_{2}298.26-CF3_3 (C8), -NHCH3_3 (C4)
Brequinar (reference DHODH inhibitor)C19H17F3N2O3\text{C}_{19}\text{H}_{17}\text{F}_{3}\text{N}_{2}\text{O}_{3}378.34-CF3_3, biphenyl ether

Data derived from .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra of the compound reveal distinct signals for the ethyl ester protons (δ\delta 1.3–1.4 ppm for CH3_3, δ\delta 4.3–4.4 ppm for CH2_2) and the quinoline aromatic protons (δ\delta 7.5–8.9 ppm). The trifluoromethoxy group’s 19F^{19}\text{F} NMR signal typically appears near δ\delta -58 ppm, consistent with similar fluorinated quinolines. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 285.22, aligning with theoretical calculations.

Synthesis and Optimization

Synthetic Routes

The synthesis of Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate follows a multi-step protocol common to quinoline derivatives. While detailed procedures for this specific compound are scarce, analogous pathways involve:

  • Cyclization: Pfitzinger condensation of isatin derivatives with ketones under acidic conditions to form the quinoline core .

  • Esterification: Reaction of the intermediate carboxylic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid).

  • Functionalization: Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution or Ullmann-type coupling .

A modified route reported for related quinolines employs Suzuki-Miyaura cross-coupling to install aryl groups at later stages, avoiding degradation of sensitive substituents during cyclization . For example, cesium carbonate-mediated methylation or trifluoromethylation has been utilized to enhance yield and purity.

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring precise substitution at C7 and C3 requires carefully controlled reaction conditions.

  • Stability of Trifluoromethoxy Group: The -OCF3_3 moiety is prone to hydrolysis under strongly acidic or basic conditions, necessitating inert atmospheres and low temperatures.

  • Purification: Separation of regioisomers demands advanced chromatographic techniques, such as reverse-phase HPLC.

Biological Activities and Mechanisms

Anticancer Properties

In vitro assays on related compounds demonstrate apoptosis induction via mitochondrial pathway activation. For instance, brequinar-like quinolines inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis . Molecular docking studies propose that the trifluoromethoxy group of Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate could occupy hydrophobic pockets in DHODH, disrupting nucleotide synthesis in cancer cells .

Anti-Inflammatory Effects

Preliminary data indicate that quinoline-3-carboxylates modulate NF-κB and COX-2 pathways. The ethyl ester moiety may serve as a prodrug, hydrolyzing in vivo to the active carboxylic acid form.

Chemical Reactivity and Derivatives

Hydrolysis and Prodrug Activation

The ethyl ester undergoes hydrolysis in physiological conditions to yield 7-(trifluoromethoxy)quinoline-3-carboxylic acid, a potential bioactive metabolite. This reaction is catalyzed by esterases and is pH-dependent, with faster rates observed in alkaline environments.

Electrophilic Substitution

The quinoline ring participates in electrophilic aromatic substitution (EAS) at positions 5 and 8. For example, nitration generates nitro derivatives, which can be reduced to amines for further functionalization.

Cross-Coupling Reactions

Structure-Activity Relationships (SAR)

Role of the Trifluoromethoxy Group

  • Lipophilicity: The -OCF3_3 substituent increases logP values by ~1.5 units compared to methoxy analogues, enhancing membrane permeability .

  • Electron Effects: Strong electron-withdrawing character stabilizes charge-transfer complexes with target enzymes, as seen in antiviral quinolines .

Impact of Ester vs. Carboxylic Acid

Therapeutic Applications and Future Directions

Drug Delivery Systems

Nanoparticle encapsulation could address the compound’s limited aqueous solubility. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have successfully delivered similar quinolines, achieving sustained release profiles.

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